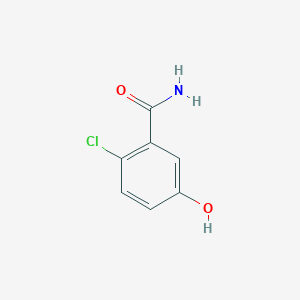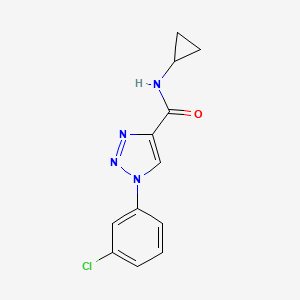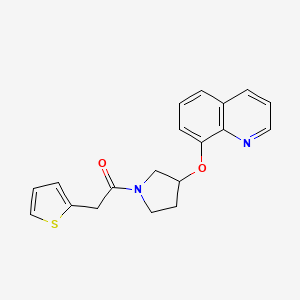
1-(3-(喹啉-8-基氧基)吡咯烷-1-基)-2-(噻吩-2-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a thiophene group
科学研究应用
Medicinal Chemistry: As a scaffold for drug development targeting various biological pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of organic electronic materials or as a ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of Quinolin-8-yloxy Intermediate: Starting from quinoline, the hydroxylation at the 8-position can be achieved using suitable oxidizing agents.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The quinolin-8-yloxy intermediate can be coupled with the pyrrolidine derivative using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Thiophene Incorporation:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at different positions depending on the reagents used.
Reduction: Reduction reactions can target specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline, pyrrolidine, or thiophene moieties.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, or other peroxides.
Reducing Agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.
作用机制
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of thiophene.
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(phenyl)ethanone: Contains a phenyl group instead of thiophene.
Uniqueness
The presence of the thiophene group in 1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one may impart unique electronic properties, making it distinct from its analogs with different aromatic groups.
属性
IUPAC Name |
1-(3-quinolin-8-yloxypyrrolidin-1-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(12-16-6-3-11-24-16)21-10-8-15(13-21)23-17-7-1-4-14-5-2-9-20-19(14)17/h1-7,9,11,15H,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGUNPUCVZNCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

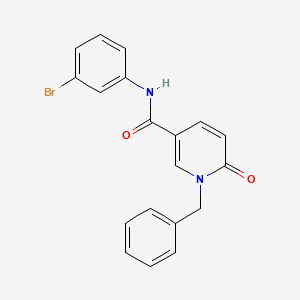
![4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2695233.png)

![2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2695235.png)
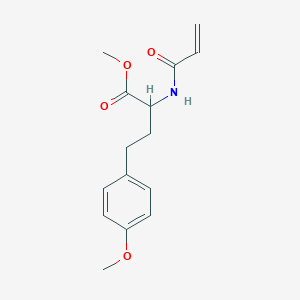
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2695239.png)
![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2695243.png)
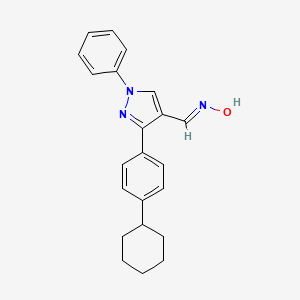
![(E)-N'-[7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2695246.png)
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2695248.png)
![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695249.png)
